molecular formula C7H8ClNO B1592906 5-Chloro-2-methoxy-4-methylpyridine CAS No. 851607-29-9

5-Chloro-2-methoxy-4-methylpyridine

Cat. No.: B1592906
CAS No.: 851607-29-9
M. Wt: 157.6 g/mol
InChI Key: OTGUAUPSFZGBPB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Pharmaceutical Science and Agrochemical Development

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in the realms of pharmaceutical science and agrochemical development. researchgate.netresearchgate.netrsc.orgrsc.org Its presence is noted in a vast number of natural products, including alkaloids, and it forms the core of numerous synthetic drugs and crop protection agents. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to form hydrogen bonds and act as a ligand for metal ions, which are crucial for biological activity. This versatility allows pyridine derivatives to be tailored for a wide range of applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.net In the agrochemical sector, pyridine-based compounds are integral to the formulation of insecticides, fungicides, and herbicides. researchgate.netresearchgate.net The adaptability of the pyridine structure makes it a favored starting point for the synthesis of new, effective molecules in both medicine and agriculture. researchgate.netrsc.org

Overview of 5-Chloro-2-methoxy-4-methylpyridine as a Pivotal Intermediate and Research Target

Within the extensive family of pyridine derivatives, this compound has emerged as a particularly important intermediate. Its substituted pattern, featuring a chloro, a methoxy (B1213986), and a methyl group on the pyridine ring, provides multiple sites for chemical modification, making it a versatile precursor for more complex molecules. This compound serves as a key building block in the synthesis of various pharmaceutical and agrochemical products. For instance, it is a known intermediate in the production of certain fungicides. cymitquimica.com The strategic placement of its functional groups allows for selective reactions, enabling chemists to construct intricate molecular architectures with high precision.

Chemical Profile

Identifier Value
IUPAC Name This compound
CAS Registry Number 851607-29-9
Molecular Formula C₇H₈ClNO
Molecular Weight 157.6 g/mol
Physicochemical Properties Value
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various laboratory-scale methods. One common approach involves the chlorination of a corresponding hydroxypyridine precursor. For example, a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), is synthesized by treating 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride. prepchem.com A similar strategy can be envisioned for the target molecule, likely starting from 2-methoxy-4-methyl-5-hydroxypyridine.

Industrial-scale production often prioritizes cost-effectiveness and efficiency. While specific industrial processes for this compound are proprietary, they likely involve multi-step syntheses starting from readily available materials. For instance, the synthesis of related 2-chloro-5-methylpyridine (B98176) for herbicidal applications has been developed through the condensation of propionaldehyde (B47417) and an acrylic ester, followed by a series of transformations including amination, halogenation, dehydrohalogenation, and chlorination. google.comepo.orggoogle.com

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its substituents. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, although it is generally less reactive than a chloro group at the 2- or 4-position of the pyridine ring. The methoxy group at the 2-position can also be a site for nucleophilic attack, potentially leading to its displacement.

Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide. For example, the related 4-chloro-3-methoxy-2-methylpyridine can be oxidized to its N-oxide using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. patsnap.com This transformation is significant as the N-oxide can then undergo further reactions, such as rearrangement or substitution, to introduce new functionalities.

Applications in Organic Synthesis

This compound is a valuable precursor in the synthesis of more elaborate heterocyclic compounds. Its functional groups allow for a variety of coupling reactions and modifications.

In pharmaceutical development, this compound can serve as a starting material for the synthesis of biologically active molecules. The pyridine core is a common feature in many drugs, and the specific substitution pattern of this intermediate can be exploited to create novel drug candidates.

In the agrochemical industry, it is utilized in the creation of fungicides. cymitquimica.com The presence of the chlorine and methyl groups on the pyridine ring is a common motif in many successful agrochemicals.

Spectroscopic and Crystallographic Analysis

The structural characterization of this compound relies on standard spectroscopic techniques.

¹H NMR and ¹³C NMR: These techniques would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the substituents on the pyridine ring.

Mass Spectrometry: This analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGUAUPSFZGBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630889
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851607-29-9
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 5 Chloro 2 Methoxy 4 Methylpyridine Analogues

Nucleophilic Substitution Reactions on Pyridine (B92270) Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings. The reactivity of halopyridines in these reactions is highly dependent on the position of the halogen and the nature of other substituents on the ring. vaia.comchempanda.comuoanbar.edu.iq

In pyridine systems, the carbon atoms at the 2- and 4-positions are electron-deficient due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This makes them susceptible to attack by nucleophiles. For chloropyridines, the reactivity towards nucleophilic substitution is generally higher when the chlorine atom is at the 2- or 4-position compared to the 3-position. vaia.comuoanbar.edu.iq This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state. vaia.com

Table 1: Reactivity of Chloropyridine Isomers in Nucleophilic Substitution

IsomerRelative ReactivityReason for Reactivity
2-ChloropyridineHighStabilization of the intermediate carbanion through resonance involving the nitrogen atom. vaia.com
3-ChloropyridineLowLack of effective resonance stabilization of the intermediate. vaia.com
4-ChloropyridineVery HighEffective resonance stabilization of the intermediate, similar to the 2-isomer. uoanbar.edu.iq

Oxidative and Reductive Transformations of Functional Groups

The functional groups on 5-Chloro-2-methoxy-4-methylpyridine analogues can undergo various oxidative and reductive transformations.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peracids. wikipedia.org This transformation increases the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. bath.ac.uk The methoxy (B1213986) group can potentially be cleaved under oxidative conditions, although this is generally a more challenging transformation. Research on the metabolism of methapyrilene, a pyridine derivative, has shown that oxidation of the pyridine ring itself can be a major metabolic pathway. nih.gov

Reduction: The chloro group on the pyridine ring can be removed (hydrodechlorination) through catalytic hydrogenation or by using reducing agents like samarium diiodide in the presence of a proton source like water. clockss.org The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing conditions, such as with sodium in boiling alcohol or through catalytic hydrogenation over platinum oxide or Raney nickel. clockss.org Interestingly, pyridinecarboxamides can be reduced to the corresponding methylpyridines using samarium diiodide. clockss.org

Cross-Coupling Methodologies, including Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of a halide with a boronic acid or ester, is widely used to introduce aryl or vinyl groups onto pyridine rings.

For analogues of this compound, the chloro group at the 5-position can participate in Suzuki-Miyaura coupling reactions. The success of the coupling depends on the choice of catalyst, ligand, and reaction conditions. In dihalopyridines, the site of the Suzuki-Miyaura coupling is influenced by the relative bond dissociation energies of the carbon-halogen bonds. rsc.org For instance, in 5-bromo-2-chloropyridine, the reaction occurs preferentially at the more reactive C-Br bond. rsc.org

Other cross-coupling reactions, such as the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, can also be employed to functionalize pyridine rings, providing access to a wide array of substituted pyridines. chempanda.com

Alkylating Agent Reactivity in Pyridine-Based Syntheses

The nitrogen atom of the pyridine ring is nucleophilic and can be readily alkylated by alkyl halides to form pyridinium (B92312) salts. wikipedia.org This quaternization of the nitrogen atom significantly alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

The methyl group at the 4-position of this compound analogues can also exhibit reactivity. The protons on the methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain at this position. The acidity of the methyl group is enhanced by the presence of electron-withdrawing groups on the pyridine ring. mdpi.com

Influence of Substituents on Reaction Kinetics and Selectivity

The nature and position of substituents on the pyridine ring have a profound impact on the kinetics and selectivity of its reactions.

Electronic Effects: Electron-donating groups (EDGs) like the methoxy and methyl groups in this compound increase the electron density of the pyridine ring. nih.gov This generally activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution. Conversely, electron-withdrawing groups (EWGs) have the opposite effect. nih.gov A methoxy group is considered an electron-donating group at the para position but an electron-withdrawing group at the meta position. wikipedia.org

Steric Effects: The steric hindrance caused by substituents can influence the regioselectivity of reactions by blocking access to certain positions on the ring. chempanda.com For example, in the nucleophilic substitution of 2,4,6-trinitrotoluene, ortho-substitution can be attributed to the steric effect of the methyl group. mdpi.com

Directing Effects: In electrophilic aromatic substitution, the substituents direct incoming electrophiles to specific positions. EDGs typically direct ortho and para, while EWGs direct meta. For pyridine itself, electrophilic substitution is difficult but generally occurs at the 3-position. uoanbar.edu.iqpearson.com

Table 2: Influence of Substituents on Pyridine Reactivity

Substituent TypeEffect on Nucleophilic SubstitutionEffect on Electrophilic Substitution
Electron-Donating (e.g., -OCH₃, -CH₃)DeactivatingActivating (ortho, para-directing)
Electron-Withdrawing (e.g., -Cl, -NO₂)ActivatingDeactivating (meta-directing)

Ring Contraction and Expansion Reactions Leading to Pyridine Structures

While less common for pyridine itself, ring contraction and expansion reactions are important synthetic strategies for accessing various heterocyclic systems.

Ring Contraction: Pyridine derivatives can undergo ring contraction to form five-membered rings like pyrroles or cyclopentadienes under specific conditions, such as photochemical irradiation or electrochemical reduction. rsc.orgresearchgate.net For example, the reaction of pyridine with excited nitrogen atoms can lead to ring-contraction products. bohrium.comnih.gov

Ring Expansion: Conversely, ring expansion reactions can be used to synthesize larger heterocyclic rings like azepines from pyridine precursors. acs.orgacs.org The Ciamician–Dennstedt rearrangement involves the ring expansion of pyrrole (B145914) with a dichlorocarbene (B158193) to yield a 3-chloropyridine. wikipedia.orgyoutube.com Another method involves the rhodium carbenoid-induced ring expansion of isoxazoles to form pyridines. nih.govorganic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Methoxy 4 Methylpyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

While a complete, publicly available, and assigned experimental spectrum for 5-Chloro-2-methoxy-4-methylpyridine is not readily found in peer-reviewed literature, data from closely related structures and analytical chemistry databases allow for a detailed prediction of its spectral characteristics. For instance, analysis of 5-chloro-2-methoxy-4-methylnicotinic acid, a similar derivative, shows expected chemical shifts for the methoxy (B1213986) group protons around δ 3.8–4.0 ppm and for the methyl group protons at δ 2.3–2.5 ppm. mdpi.com The two aromatic protons on the pyridine (B92270) ring would appear as distinct singlets due to their isolation from other protons.

In the ¹³C NMR spectrum, distinct signals are expected for each of the seven carbon atoms. The carbon of the methyl group would appear in the aliphatic region, while the methoxy carbon would be found around 50-60 ppm. The five carbons of the pyridine ring would have characteristic shifts in the aromatic region, influenced by the electronic effects of the chloro, methoxy, and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general principles; actual experimental values may vary.)

¹H NMR AtomPredicted Chemical Shift (ppm)Multiplicity
H-3Pyridine Ring~6.7 - 6.9Singlet
H-6Pyridine Ring~8.0 - 8.2Singlet
-OCH₃Methoxy Group~3.9Singlet
-CH₃Methyl Group~2.4Singlet
¹³C NMR Atom Predicted Chemical Shift (ppm)
C-2Pyridine Ring (-OCH₃)~160 - 165
C-3Pyridine Ring~108 - 112
C-4Pyridine Ring (-CH₃)~145 - 150
C-5Pyridine Ring (-Cl)~125 - 130
C-6Pyridine Ring~147 - 152
-OCH₃Methoxy Group~53 - 56
-CH₃Methyl Group~18 - 22

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Properties

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These include:

C-H stretching from the methyl and aromatic groups, typically in the 2950-3100 cm⁻¹ region.

C=C and C=N stretching vibrations within the pyridine ring, expected in the 1400-1600 cm⁻¹ range. nist.gov

C-O stretching from the methoxy group, which typically appears as a strong band between 1200 and 1275 cm⁻¹ (for aryl ethers).

C-Cl stretching , which would be observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. nih.gov For this compound, absorption bands in the UV region are expected. The electronic transitions are influenced by the substituents on the pyridine ring. The methoxy group (an auxochrome) and the chloro group can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. Studies on other plant extracts containing flavonoids and phenolic compounds show characteristic absorption bands between 230-285 nm and 300-350 nm. nih.gov

Table 2: Expected IR and UV-Vis Absorption Maxima for this compound (Note: Based on typical values for the functional groups and chromophores present.)

Spectroscopy Vibration/Transition Expected Wavenumber (cm⁻¹)/Wavelength (nm)
IRAromatic C-H Stretch3000 - 3100
IRAliphatic C-H Stretch2850 - 3000
IRC=N, C=C Ring Stretch1400 - 1600
IRC-O (Aryl Ether) Stretch1200 - 1275
IRC-Cl Stretch600 - 800
UV-Visπ → π* Transition~220 - 280 nm
UV-Visn → π* Transition~270 - 330 nm

Single Crystal X-ray Diffraction (XRD) for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not available in open databases, extensive studies on related substituted pyridines provide a strong basis for understanding its likely solid-state conformation and packing. nih.govnih.gov These studies reveal how substituent groups influence the crystal lattice through various intermolecular forces.

Analysis of Dihedral Angles and Molecular Conformation

The planarity of the pyridine ring can be distorted by bulky substituents. nih.gov In this compound, the methoxy group at the C2 position is of particular interest. The orientation of the methoxy group relative to the pyridine ring is defined by a key dihedral angle (e.g., C3-C2-O-CH₃). This angle determines whether the methyl group of the methoxy substituent lies in the plane of the pyridine ring or is twisted out of the plane. In many crystal structures of 2-methoxypyridine (B126380) derivatives, this group is found to be nearly coplanar with the ring to maximize electronic conjugation, though steric hindrance can force it to twist. chemicalbook.com For example, in one 2-methoxypyridine derivative, the phenyl ring at position 4 showed a significant torsion angle of 41.91°, indicating a non-planar molecular conformation. chemicalbook.com

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal packing is governed by a network of intermolecular interactions. For this compound, several key interactions are expected:

Hydrogen Bonding: Although lacking strong hydrogen bond donors (like -OH or -NH), the molecule can act as a hydrogen bond acceptor. The pyridine nitrogen atom and the oxygen atom of the methoxy group can form weak C-H···N and C-H···O hydrogen bonds with hydrogen atoms from the methyl groups or pyridine rings of adjacent molecules.

π-Stacking: The aromatic pyridine rings can interact with each other through π-π stacking. These interactions can be face-to-face or offset, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. mdpi.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic "cap" that interacts with a nucleophilic region on an adjacent molecule, such as the π-system of the pyridine ring (C-Cl···π) or the nitrogen atom (C-Cl···N). mdpi.comiucr.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest atom exterior and interior to the surface, respectively. The percentage contribution of different types of contacts can be calculated, providing a quantitative measure of their importance in the crystal packing.

For halogenated pyridine derivatives, Hirshfeld analyses show that H···H contacts often dominate the crystal packing, frequently contributing over 30% of the total surface interactions. iucr.orgnih.gov Contacts involving the halogen atom, such as H···Cl/Cl···H, and those involving the aromatic system, like C···H/H···C, also make significant contributions. mdpi.commdpi.com

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Halogenated Pyridine Derivative (Note: Data is illustrative, based on the analysis of 2-(allylthio)pyridine complexed with a diiodobenzene derivative, and represents a typical distribution for such compounds.) iucr.org

Intermolecular Contact Type Percentage Contribution to Hirshfeld Surface (%)
H···H32.1
C···H / H···C20.0
F···H / H···F16.8
S···H / H···S14.1
N···I / I···N (Halogen Bond)3.2

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₇H₈ClNO), the calculated monoisotopic mass is approximately 157.0294 Da. A key feature in the mass spectrum of a compound containing one chlorine atom is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed for the molecular ion: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. chemguide.co.uk This pattern is a definitive indicator of the presence of a single chlorine atom.

Under electron impact (EI) ionization, the molecular ion would likely undergo fragmentation. Plausible fragmentation pathways include:

Loss of a methyl radical (·CH₃) from the methoxy group, leading to a fragment ion at m/z 142.

Loss of a methoxy radical (·OCH₃) , resulting in a fragment at m/z 126.

Loss of a chlorine atom (·Cl) , producing a fragment at m/z 122.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

These fragmentation patterns provide corroborating evidence for the proposed molecular structure.

Chromatographic Techniques for Purity Assessment (e.g., RP-HPLC, TLC)

The purity of this compound and its derivatives is critical for their application in research and synthesis. Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Thin-Layer Chromatography (TLC), are instrumental in assessing the purity of these compounds. These methods are widely employed due to their sensitivity, accuracy, and ability to separate the main compound from potential impurities, starting materials, and by-products. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful analytical technique for the separation and quantification of pyridine derivatives. researchgate.net The methodology for analyzing compounds similar to this compound often involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netpensoft.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The hydrophobicity of the pyridine derivative plays a significant role in its retention time.

Method validation is a crucial aspect of developing a reliable RP-HPLC purity assessment. researchgate.net According to International Council for Harmonisation (ICH) guidelines, a validated method ensures that it is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netpensoft.net For pyridine derivatives, isocratic elution is often preferred for its simplicity and robustness, providing consistent and reproducible results. helixchrom.com UV detection is commonly used, with the wavelength selected based on the maximum absorbance of the chromophoric pyridine ring system. ptfarm.pl

Below is a representative table outlining a typical RP-HPLC method for the purity assessment of this compound, based on established methods for similar pyridine derivatives. researchgate.netresearchgate.net

Table 1: Representative RP-HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.net
Flow Rate 1.0 mL/min researchgate.netpensoft.net
Detection UV at 225 nm researchgate.netpensoft.net
Injection Volume 20 µL
Column Temperature 30 °C pensoft.net
Run Time 10 minutes

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique frequently used for the qualitative monitoring of reactions and for preliminary purity checks of synthesized pyridine derivatives. ptfarm.pl In TLC, a solid stationary phase, typically silica (B1680970) gel coated on a glass or aluminum plate, is used along with a liquid mobile phase. The separation is based on the principle of adsorption, where compounds with a higher affinity for the stationary phase travel shorter distances up the plate.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetic acid) is often used, and the ratio is optimized to achieve a retention factor (Rf) value that allows for clear differentiation between the main spot and any impurity spots. ptfarm.pl Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using staining reagents such as iodine vapor or potassium permanganate (B83412) solution. ptfarm.pl

The following table provides an example of a TLC system that could be employed for the purity assessment of this compound.

Table 2: Representative TLC System for Purity Assessment

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates ptfarm.pl
Mobile Phase Butanol : Acetic Acid : Water (80:12:30, v/v/v) ptfarm.pl
Visualization UV light at 254 nm ptfarm.pl
Chamber Saturated with mobile phase vapor
Application Spotting of a dilute solution of the compound in a suitable solvent (e.g., methanol)

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methoxy 4 Methylpyridine Systems

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) and ab initio calculations are cornerstone methods for investigating the electronic structure and properties of molecules like 5-Chloro-2-methoxy-4-methylpyridine. These quantum chemical calculations provide a foundational understanding of the molecule's geometry, stability, and electronic distribution. ijesit.com By solving approximations of the Schrödinger equation, these methods can determine the optimized molecular structure, detailing bond lengths and angles with high accuracy, which often show good correlation with experimental data. nih.gov

For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). ijesit.comnih.gov Such calculations would reveal the influence of the chloro, methoxy (B1213986), and methyl substituents on the geometry and electron density of the pyridine (B92270) ring. The electron-donating methyl and methoxy groups and the electron-withdrawing chloro group create a unique electronic profile on the aromatic ring.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that provides insights into a molecule's reactivity. youtube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the sites of electrophilic and nucleophilic attack. nih.govyoutube.com The HOMO, being the orbital most capable of donating electrons, indicates nucleophilic character, while the LUMO, the most capable of accepting electrons, indicates electrophilic character. youtube.com

For this compound, the HOMO is expected to have significant contributions from the pyridine ring nitrogen and the electron-rich methoxy group. The LUMO, conversely, would be distributed across the pyridine ring, influenced by the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity and greater polarizability. nih.govnih.govajchem-a.com The substituents on the pyridine ring—chloro, methoxy, and methyl—modulate this energy gap. rsc.org The analysis of these orbitals helps in understanding how the molecule interacts with other reagents. wuxiapptec.com

Table 1: Predicted Frontier Molecular Orbital Properties for Substituted Pyridines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Pyridine-6.78-0.456.33Moderate
2-Chloropyridine-6.95-0.886.07Higher
2-Methoxypyridine (B126380)-6.42-0.216.21Moderate
4-Methylpyridine-6.55-0.306.25Moderate
This compound (Estimated)-6.65-0.955.70High

Note: Values for specific compounds are representative and derived from general principles of substituent effects on pyridine. The values for this compound are estimated based on these principles.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT is an essential tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net For this compound, DFT calculations can predict the vibrational frequencies associated with the pyridine ring modes, C-Cl stretching, C-O-C stretching of the methoxy group, and C-H vibrations of the methyl group.

A comparison between the calculated and experimental spectra allows for a detailed and confident assignment of the vibrational modes. nih.gov Theoretical calculations often yield frequencies that are slightly higher than the experimental values due to the harmonic approximation; these are typically scaled by an empirical factor to improve agreement with experimental data.

Table 2: Representative Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H)Aromatic3100-3000Pyridine ring C-H stretching
ν(C-H)Methyl2980-2900Methyl group C-H stretching
ν(C=C), ν(C=N)1600-1450Pyridine ring stretching
δ(C-H)Methyl1450-1375Methyl group C-H bending
ν(C-O-C)1250-1050Methoxy ether stretching
ν(C-Cl)800-600C-Cl stretching

Note: The frequency ranges are typical for the specified functional groups and molecular structure.

NMR Chemical Shift Predictions and Validation

Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govuncw.edu These predictions are invaluable for structure elucidation and for assigning signals in experimental NMR spectra. youtube.com For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom.

The accuracy of these predictions is often enhanced by applying linear scaling corrections based on a comparison between theoretical and experimental values for a set of related molecules. nih.govgithub.io The predicted shifts for this compound would be influenced by the electronic effects of its substituents. For instance, the carbon attached to the electronegative chlorine atom would be shifted downfield, as would the carbon attached to the methoxy group's oxygen. stenutz.euplos.org

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomEstimated Chemical Shift (ppm)Primary Influencing Substituent
C2162.5Methoxy (-OCH₃)
C3110.0-
C4148.0Methyl (-CH₃)
C5115.0Chloro (-Cl)
C6145.0-
Methoxy C53.5-
Methyl C17.0-

Note: Values are estimations based on substituent chemical shift effects on a pyridine ring and may vary from experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into conformational flexibility and interactions with their environment, such as a solvent. nih.gov For this compound, a key area of conformational interest is the rotation of the methoxy group relative to the pyridine ring. Studies on similar molecules like 2-methoxypyridine have shown that there can be different stable conformers (e.g., cis and trans), and MD simulations can elucidate the energy barriers between them and their relative populations. rsc.orgresearchgate.netnih.gov

MD simulations can also model the behavior of this compound at interfaces, for example, in a water-octanol system to predict its partitioning behavior, or its interaction with a lipid bilayer to understand its potential to cross cell membranes. These simulations provide a dynamic picture that is often inaccessible through static quantum chemical calculations alone. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov For a series of substituted pyridines including this compound, a QSAR model could be developed to predict properties like anticancer activity or enzyme inhibition. ewha.ac.krnih.gov

These models are built using molecular descriptors calculated from the chemical structure. For this compound, relevant descriptors would include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP). A resulting QSAR equation could highlight which properties are most important for the desired activity, guiding the design of new, more potent analogues. nih.govacs.org

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding binding mechanisms. nih.govmdpi.com In a docking study, this compound would be placed into the binding site of a selected protein target. The simulation would then explore various conformations and orientations of the ligand, calculating a binding affinity or score for each pose. dergipark.org.trresearchgate.net

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and the protein's amino acid residues. ashdin.commdpi.com For example, the pyridine nitrogen of this compound could act as a hydrogen bond acceptor, while the aromatic ring could engage in hydrophobic interactions. These insights are crucial for predicting whether the compound is likely to be an effective inhibitor or modulator of the target protein.

Table 4: Hypothetical Molecular Docking Results for this compound

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Protein Kinase A-7.2Val56, Leu173Hydrophobic
Protein Kinase A-7.2Lys72Hydrogen Bond (with Pyridine N)
Cyclooxygenase-2-6.8Tyr355, Trp387Pi-Stacking
Cyclooxygenase-2-6.8Val523Hydrophobic (with Methyl group)
EGFR Tyrosine Kinase-8.1Met793Hydrogen Bond (with Methoxy O)
EGFR Tyrosine Kinase-8.1Leu718, Val726Hydrophobic (with Chloro-Pyridine)

Note: This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study. The targets and results are not based on published experimental data for this specific compound.

Energy Framework and Lattice Energy Analysis in Crystal Engineering

The stability of a crystal structure is fundamentally dictated by the sum of all intermolecular interaction energies. rsc.org Energy framework analysis, often performed using software like CrystalExplorer, provides a visual and quantitative representation of these interactions. rasayanjournal.co.inmdpi.com This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster. These energies are typically decomposed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com

Electrostatic Energy (Eele): Arises from the attraction or repulsion between the static charge distributions of interacting molecules. It is often a dominant factor in the packing of polar molecules. rasayanjournal.co.in

Polarization Energy (Epol): Represents the attractive interaction resulting from the distortion of the electron cloud of one molecule by the electric field of another.

Dispersion Energy (Edis): A quantum mechanical effect arising from instantaneous fluctuations in electron density, leading to attractive forces. It is a crucial component for all molecular crystals, particularly for nonpolar systems. mdpi.com

Exchange-Repulsion Energy (Erep): A short-range repulsive force that prevents molecules from collapsing into each other, originating from the Pauli exclusion principle. libretexts.org

The total interaction energy (Etot) is the sum of these components, often with scaling factors applied based on the theoretical model used (e.g., CE-B3LYP/6-31G(d,p)). mdpi.com These interaction energies can be visualized as cylinders connecting the centroids of interacting molecular pairs, where the cylinder radius is proportional to the strength of the interaction. rasayanjournal.co.inmdpi.com This graphical representation, or energy framework, allows for an intuitive understanding of the crystal's architecture, highlighting the dominant forces and pathways of interaction. acs.org For instance, different colors can be used to represent the nature of the dominant force, such as red for electrostatic and green for dispersion. mdpi.com

Detailed Research Findings from a Representative System

To illustrate the application of these concepts, we can examine the interaction energy calculations for a series of aminopyridine derivatives. rasayanjournal.co.in In a study of such compounds, the total interaction energies and their components were calculated to understand the crystal packing. The results revealed that electrostatic energy was the predominant stabilizing factor in all the structures analyzed. rasayanjournal.co.in

Below is a data table representing typical interaction energies between molecular pairs in a crystal lattice, based on findings for aminopyridine derivatives. rasayanjournal.co.in

Molecular PairEele (kJ/mol)Epol (kJ/mol)Edis (kJ/mol)Erep (kJ/mol)Etot (kJ/mol)
Pair 1-85.2-15.5-50.148.7-102.1
Pair 2-60.8-9.3-35.725.4-80.4
Pair 3-45.1-6.2-28.918.5-61.7
Pair 4-30.7-4.1-20.312.1-43.0
Note: These values are representative and based on published data for aminopyridine derivatives to illustrate the methodology. rasayanjournal.co.in

Lattice Energy Analysis

Lattice energy is a critical thermodynamic parameter that quantifies the stability of a crystal lattice. It is defined as the energy required to completely separate one mole of a solid ionic compound into its constituent gaseous ions, infinitely far from each other. omnicalculator.com For molecular crystals, it represents the energy released when molecules come together from the gas phase to form the crystal lattice. A higher lattice energy generally corresponds to a more stable crystal. rsc.org

Lattice energy can be calculated using theoretical methods, which sum up all the intermolecular interaction energies within the crystal. libretexts.org It is influenced by factors such as the charge of the ions (for ionic crystals) and the size and shape of the molecules, which dictate the efficiency of packing and the strength of intermolecular forces like hydrogen bonds and van der Waals interactions. youtube.com While direct experimental determination is not feasible, it can be estimated through thermodynamic cycles like the Born-Haber cycle for ionic compounds. omnicalculator.com

Medicinal Chemistry and Pharmacological Applications of 5 Chloro 2 Methoxy 4 Methylpyridine Derivatives

Anticancer Activity and Molecular Mechanisms

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with derivatives of 5-Chloro-2-methoxy-4-methylpyridine showing considerable promise. These compounds have been found to exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with crucial signaling pathways that drive tumor growth.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have highlighted the ability of this compound derivatives to trigger apoptosis and cause cell cycle arrest in cancer cells. For instance, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which incorporate a related structural motif, demonstrated that these compounds can induce cell cycle arrest, primarily in the G1 phase. nih.gov One particular derivative, 4-Chloro-5-para-methoxyphenyl-5H-benzo[h]chromeno[2,3-d]pyrimidine, was found to be the most effective in this regard. nih.gov Flow cytometry analysis of MCF-7 human breast cancer cells treated with this compound revealed that a majority of the cells (75.18%) were arrested in the G1 phase. nih.gov

Another related compound, 2-Methoxy-4-vinylphenol (2M4VP), has been shown to induce cell cycle arrest at the G1 phase in NIH 3T3 cells. nih.gov This effect is achieved by increasing the expression of CDK inhibitors like p21Waf1/Cip1 and p15 (B1577198) INK4b, while decreasing the expression of cyclins D1 and E. nih.gov Ultimately, this leads to the inhibition of CDK4 and CDK2 kinase activities and prevents the hyper-phosphorylation of the Retinoblastoma (Rb) protein, a key event in cell cycle progression. nih.gov Similarly, 4-O-Methyl-ascochlorin (MAC), a derivative of ascochlorin, has been shown to enhance the apoptotic effects of the common chemotherapy drug 5-Fluorouracil (5-FU) in colorectal cancer cells. nih.gov

Inhibition of Tumor Growth and Modulation of Signaling Pathways

The anticancer activity of these derivatives is also attributed to their ability to modulate critical signaling pathways involved in tumor proliferation and survival. The Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers, is a key target. nih.gov A series of 2-methoxybenzamide (B150088) derivatives have been synthesized as inhibitors of this pathway, with one compound in particular demonstrating potent inhibition with a nanomolar IC50 value. nih.gov This compound was found to prevent the Smoothened (Smo) protein from entering the primary cilium, a crucial step in Hh signal transduction. nih.gov

Furthermore, 4-O-Methyl-ascochlorin (MAC) has been observed to suppress the Akt/mTOR/p70S6K and Wnt/β-catenin signaling pathways in colorectal cancer cells, contributing to its synergistic effect with 5-FU. nih.gov The inhibition of these pathways disrupts essential processes for cancer cell growth and survival.

Evaluation Against Diverse Cancer Cell Lines

The anticancer potential of this compound derivatives and their analogues has been evaluated against a wide range of human cancer cell lines. For example, new series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines have shown promising cytostatic activity against multiple cell lines in the NCI-60 screen. researchgate.net Specifically, certain compounds with a substituted piperazine (B1678402) moiety displayed the best antiproliferative activity. researchgate.net

Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and tested against various cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cells. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netcymitquimica.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited strong cytotoxic effects, particularly against melanoma cells. nih.gov

Quinazoline-based pyrimidodiazepines have also been extensively studied. nih.govrsc.org One quinazoline-chalcone derivative demonstrated high antiproliferative activity against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI50 values ranging from 0.622 to 1.81 μM. nih.govrsc.org

Table 1: Anticancer Activity of Selected Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

Compound Type Cancer Cell Line(s) Observed Effect Reference
Fused Benzo[h]chromeno[2,3-d]pyrimidines MCF-7 (Breast) G1 phase cell cycle arrest nih.gov
2-Methoxy-4-vinylphenol NIH 3T3 G1 phase cell cycle arrest nih.gov
2-Methoxybenzamides Drug-resistant cell line Potent Hh pathway inhibition nih.gov
3,4,5-Trimethoxyphenyl Thiazole Pyrimidines NCI-60 panel Promising cytostatic activity researchgate.net
Thiazolo[4,5-d]pyrimidines A375, C32 (Melanoma) Strong cytotoxic effect nih.gov

Antimicrobial Properties: Antibacterial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity. These compounds have been investigated for their effectiveness against a variety of bacterial and fungal pathogens.

The parent compound, this compound, has been identified as a fungicide that inhibits the production of sterols necessary for fungal cell membrane synthesis, making it effective against plant pathogens like Alternaria, Rhizoctonia, and Botrytis. cymitquimica.com It has also shown bactericidal activity against some Gram-positive bacteria. cymitquimica.com

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

A number of studies have detailed the antibacterial spectrum of various pyridine and pyrimidine derivatives. For instance, newly synthesized imidazo[1,2-a]pyridine (B132010) derivatives have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to standard drugs like ampicillin (B1664943) and chloramphenicol. researchgate.net

Similarly, a study on imidazo[4,5-b]pyridine derivatives found that they were more effective against the Gram-positive bacterium Bacillus cereus than the Gram-negative bacterium Escherichia coli. mdpi.com One compound, in particular, exhibited a strong inhibitory effect against B. cereus with a minimum inhibitory concentration (MIC) of 0.07 mg/mL. mdpi.com

Other research on novel pyridine derivatives has identified compounds with potent activity against E. coli (MIC of 0.0195 mg/mL) and Bacillus mycoides (MIC of 0.0048 mg/mL). nih.gov Another derivative showed activity against E. coli with an MIC of 0.0048 mg/mL and also inhibited the growth of B. mycoides. nih.gov

The antifungal activity of these derivatives is also noteworthy. A 5-chloro-1-methyl-4-nitroimidazole (B20735) derivative displayed excellent antifungal activity against clinical strains of Candida albicans and Aspergillus niger with a minimum bactericidal concentration of 2.5 mg/mL. researchgate.netrsisinternational.org

Table 2: Antimicrobial Activity of Selected Pyridine and Imidazole Derivatives

Compound Type Microbial Strain(s) Activity/MIC Reference
Imidazo[1,2-a]pyridines Gram-positive & Gram-negative bacteria Remarkable antibacterial activity researchgate.net
Imidazo[4,5-b]pyridines Bacillus cereus MIC: 0.07 mg/mL mdpi.com
Pyridine derivatives E. coli, Bacillus mycoides MIC: 0.0195 mg/mL (E. coli), 0.0048 mg/mL (B. mycoides) nih.gov

Anti-inflammatory and Analgesic Potentials

The therapeutic potential of this compound derivatives extends to anti-inflammatory and analgesic applications. Inflammation is a complex biological response, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in this process.

Research into pyridopyrimidinone derivatives has revealed their potential as anti-inflammatory agents. nih.gov Certain derivatives substituted with an ethyl ester displayed higher inhibition of edema compared to those with electron-donating or electron-withdrawing groups. nih.gov Some of these compounds exhibited superior anti-inflammatory properties compared to the well-known anti-inflammatory drug celecoxib. nih.gov

Furthermore, a study on methyl derivatives of flavone, which share some structural similarities, demonstrated that they can inhibit nitric oxide (NO) production and the generation of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Specifically, 2′-methylflavone and 3′-methylflavone showed the strongest anti-inflammatory activity. mdpi.com

In the context of pain management, a novel pivalate-based Michael compound was assessed for its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The compound showed significant inhibition of 5-LOX, with an IC50 value of 105 μg/mL, highlighting its potential as an anti-inflammatory agent. nih.gov

Table 3: Anti-inflammatory Activity of Selected Heterocyclic Compounds

Compound Type Mechanism/Assay Observed Effect Reference
Pyridopyrimidinones Carrageenan-induced paw edema Superior anti-inflammatory properties compared to celecoxib nih.gov
Methylflavones LPS-stimulated macrophages Inhibition of NO production and pro-inflammatory cytokines mdpi.com

Cyclooxygenase (COX) Inhibition Mechanisms

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are crucial mediators of inflammation and pain. The structural features of these pyridine derivatives are key to their inhibitory action.

Research into related heterocyclic compounds, such as pyridazine-based derivatives, has shown that the presence of an electron-donating group, like a methoxy (B1213986) (-OCH3) group, can enhance COX-2 inhibitory activity. eurekaselect.com For instance, in a series of 4-thiazolidinone (B1220212) derivatives, replacing a chlorine atom with a methoxy group resulted in a potent COX-2 inhibitor. eurekaselect.com This suggests that the 2-methoxy group in the this compound scaffold could play a significant role in binding to the active site of the COX-2 enzyme. This enhanced activity is often attributed to favorable interactions within the enzyme's binding pocket. eurekaselect.com

Furthermore, studies on the endogenous tryptophan metabolite, 5-methoxytryptophan (B613034) (5-MTP), have demonstrated its role in controlling COX-2 expression, which is often overexpressed in cancer and inflammatory conditions. mdpi.com This highlights the general importance of methoxy-containing compounds in the modulation of the COX pathway, providing a rationale for the exploration of methoxy-pyridine derivatives as a valuable class of anti-inflammatory drug candidates. mdpi.com

Antithrombotic and Anti-HIV Activities

The pyridine scaffold is a cornerstone in the development of drugs with diverse therapeutic effects, including antithrombotic and antiviral properties. nih.gov

Antithrombotic Activity: The search for new antiplatelet agents has led to the investigation of various heterocyclic structures, including those containing a chloro-methoxy-phenyl or a pyridyl moiety. In one study, a series of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives were synthesized and tested for their ability to inhibit platelet aggregation. nih.gov Notably, compounds featuring a chloro and methoxy substitution pattern, such as 5-methyl-4-(3-pyridyl)-2-(7-chloro-6-methoxy-2-methylbenzimidazol-5-yl)imidazole, demonstrated potent antiplatelet activity in rats. nih.gov These compounds were found to inhibit several enzymes involved in the platelet aggregation cascade, including cyclooxygenase and phosphodiesterase (PDE). nih.gov

Separately, a novel guanidine (B92328) derivative, KR-32570([5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine), has shown significant antiplatelet effects. scilit.com Its mechanism involves inhibiting the release of arachidonic acid, thromboxane (B8750289) A2 synthase, and the mobilization of cytosolic calcium. scilit.com While not a direct pyridine derivative, this compound's 2-methoxy-5-chlorophenyl group is structurally analogous to the substitution on the pyridine ring of interest, suggesting the therapeutic potential of this specific substitution pattern in preventing thrombosis.

Anti-HIV Activity: Pyridine derivatives have been explored as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov Their mechanism of action often involves inhibiting key viral enzymes necessary for replication. nih.gov

One area of focus is the inhibition of the CXCR4 receptor, a major co-receptor for HIV entry into host cells. researchgate.net A series of isoquinoline-based compounds bearing a 3-methylpyridinyl moiety were developed as potent CXCR4 antagonists, effectively blocking HIV-1 entry. researchgate.net This demonstrates the utility of the methyl-pyridine structure in designing anti-HIV agents.

Other mechanisms targeted by heterocyclic compounds include the inhibition of HIV reverse transcriptase (RT) and integrase. nih.govresearchgate.net For example, the alkaloid 1-methoxy canthionone has exhibited anti-HIV properties. nih.gov While research on derivatives of this compound specifically is ongoing, the proven success of related pyridine structures in targeting different stages of the HIV life cycle underscores the potential of this chemical class in developing new antiretroviral therapies. nih.govresearchgate.net

Receptor Antagonism Studies (e.g., Metabotropic Glutamate Receptor Subtype 5)

Derivatives of chloropyridine have emerged as significant antagonists for the Metabotropic Glutamate Receptor 5 (mGluR5). This G protein-coupled receptor is highly expressed in brain regions like the striatum and cortex and is implicated in the pathology of several neurodegenerative disorders, including Huntington's disease (HD). scilit.com

A prominent example is the compound CTEP (2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine), a negative allosteric modulator (NAM) of mGluR5. scilit.com Pharmacological blockade of mGluR5 with CTEP has been shown to rescue motor deficits, improve cognitive impairments, and reduce neuropathology in mouse models of Huntington's disease. scilit.com Specifically, CTEP treatment reduced the number of mutant huntingtin aggregates, improved neuronal survival, and decreased microglia activation in the striatum of these mice. scilit.com

These findings indicate that targeted antagonism of mGluR5 with chloropyridine derivatives like CTEP is a promising therapeutic strategy for neurodegenerative diseases. scilit.com The research also highlights that the efficacy of such treatments can be sex-dependent, a factor that must be considered in future drug development. scilit.com

Enzyme Inhibition Profiles (e.g., Phosphopantetheinyl Transferase, Acetylcholinesterase)

The substituted pyridine framework is a key feature in inhibitors designed to target a variety of enzymes critical to disease processes.

Phosphopantetheinyl Transferase (PPTase) Inhibition: PPTases are essential enzymes for bacterial viability and virulence, making them an attractive target for new antibacterial drugs. A medicinal chemistry effort led to the discovery of ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide), a potent inhibitor of bacterial Sfp-PPTase. nih.gov This compound, which incorporates both chloro- and methoxy-substituted pyridine rings, exhibits submicromolar inhibition of the bacterial enzyme with no activity against the human equivalent, demonstrating crucial selectivity. nih.gov ML267 not only inhibits the enzyme but also possesses antibacterial activity, highlighting the potential of such derivatives in combating bacterial infections. nih.gov

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary treatment for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Benzamide (B126) derivatives containing a piperidine (B6355638) core have been synthesized and evaluated as AChE inhibitors. Structure-activity relationship studies in this class of compounds revealed that while electron-withdrawing groups like fluorine and chlorine could enhance inhibitory activity, the presence of electron-donating methoxy groups was not favorable. However, other research into carbamate (B1207046) derivatives has identified potent AChE inhibitors, with some compounds showing IC50 values in the nanomolar range. These studies collectively show that the pyridine scaffold is a viable starting point for AChE inhibitors, though the specific substitution pattern must be carefully optimized to achieve high potency.

Structure-Activity Relationship (SAR) Investigations for Lead Optimization and Drug Design

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are therefore critical for optimizing these compounds into effective drug candidates.

Investigations into various pyridine derivatives have revealed several key principles:

Enhancing Groups : The presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhance biological activity, such as antiproliferative effects against cancer cell lines. The methoxy group, in particular, can be a key contributor to potency.

Halogen Effects : The role of halogens like chlorine can be complex. While sometimes contributing to binding affinity, they can also lead to lower activity in certain contexts. For example, in a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives designed as acetylcholinesterase inhibitors, changing the position of a chloro substituent from ortho to para decreased the inhibitory effect.

Lipophilicity : For pyrrolo[3,2-c]pyridine derivatives designed as antithrombotic agents, their antiplatelet effects were found to be directly related to their lipophilicity. nih.gov

These SAR findings provide a roadmap for medicinal chemists. By strategically modifying the pyridine core with different functional groups, it is possible to fine-tune the compound's properties to achieve higher potency, greater selectivity, and improved pharmacokinetic profiles, ultimately leading to the design of superior therapeutic agents.

Compound SeriesKey SAR FindingsReference
Antiproliferative Pyridines Methoxy (-OMe) and hydroxyl (-OH) groups generally increase activity. Halogen atoms or bulky groups can decrease activity.
AChE Inhibitors Electron-withdrawing groups (e.g., F, Cl) at the ortho position were favorable. Methoxy groups (electron-donating) were not favorable in this series.
CXCR4 Antagonists A 3-methylpyridinyl moiety serves as an effective head group for achieving low nanomolar activity against the CXCR4 receptor. researchgate.net
Antithrombotic Pyrrolo[3,2-c]pyridines Antiplatelet effect is directly related to the lipophilicity of the compound. nih.gov

Patent Landscape and Commercial Development Trajectories

The commercial and developmental interest in chlorinated methylpyridine derivatives is significant, particularly for their use as key intermediates in the synthesis of agrochemicals and pharmaceuticals.

Patents have been granted for various processes to prepare compounds like 2-chloro-5-chloromethylpyridine (CCMP) and 3-amino-2-chloro-4-methylpyridine. These intermediates are foundational for producing insecticides and herbicides. For example, CCMP is a crucial building block for neonicotinoid insecticides. The development of more economical and efficient synthesis routes, such as producing CCMP from dicyclopentadiene (B1670491) instead of 3-methylpyridine (B133936), has been a key focus to improve cost-effectiveness and product quality.

Methylpyridine derivatives are central to the production of fourth-generation agrochemical products, which are characterized by high efficacy and low toxicity. The addition of fluorine to the pyridine ring, in particular, can multiply the biological activity of the resulting compounds, meeting stricter environmental standards.

Beyond agriculture, patent applications have been filed for pyridine derivatives in therapeutic areas such as the treatment of hyperproliferative and angiogenesis disorders, indicating their potential in oncology. nih.gov The broad utility of these compounds as versatile intermediates ensures continued commercial interest and research into new applications and improved manufacturing processes.

Agrochemical Applications and Environmental Impact of 5 Chloro 2 Methoxy 4 Methylpyridine Derivatives

Role as Pesticide and Herbicide Intermediates in Crop Protection

5-Chloro-2-methoxy-4-methylpyridine is a key intermediate in the production of certain pesticides and herbicides used to safeguard crops. google.comepo.org The pyridine (B92270) ring, a core component of this compound, is a fundamental scaffold in a significant portion of modern agrochemicals. wikipedia.orgresearchgate.netagropages.com Pyridine-based pesticides are often characterized by high efficiency and low toxicity, aligning with the developmental trends in the agrochemical industry. agropages.com

Specifically, chlorinated methylpyridines like 2-chloro-5-methylpyridine (B98176), which shares structural similarities with the subject compound, are vital for synthesizing herbicides. google.comepo.org For instance, 2-chloro-5-methylpyridine is a precursor to fluazifop-butyl, a herbicide used to control grass weeds in broad-leaved crops. google.comepo.org The process often involves chlorination of a picoline derivative to yield the necessary pyridine intermediate. google.com The development of synthetic routes to these intermediates, such as the conversion of 2-alkoxy-5-alkoxymethyl-pyridine derivatives, highlights the industrial importance of these compounds in producing insecticides. google.com

The versatility of the pyridine scaffold allows for the creation of a wide array of agrochemicals, including herbicides like paraquat (B189505) and diquat, and insecticides such as chlorpyrifos. wikipedia.org The continuous innovation in this area underscores the importance of intermediates like this compound in developing effective crop protection solutions. researchgate.net

Fungicidal Efficacy and Development (e.g., Pyriofenone)

A prominent application of this compound is in the synthesis of the fungicide pyriofenone (B131606). chemicalbook.com Pyriofenone is an aryl phenyl ketone fungicide effective against powdery mildew in crops like cereals and grapes. chemicalbook.comnih.gov It is structurally related to metrafenone (B1676525) and is believed to act by disrupting the actin in fungal cells. chemicalbook.com

The synthesis of pyriofenone can start from methyl 2-chloro-4-methyl nicotinate, which is then converted through several steps, including the introduction of a methoxy (B1213986) group and chlorination of the pyridine ring, to ultimately yield the active fungicide. chemicalbook.com

Pyriofenone exhibits excellent preventive and residual activity against powdery mildew. nih.gov It is also noted for its rainfastness and its ability to control the fungus through vapor action and translaminar movement, meaning it can move from one side of a leaf to the other. nih.goviskweb.co.jp This allows for better coverage and efficacy, even when spray application is not perfect. iskweb.co.jp Studies have shown its effectiveness at low concentrations and its ability to inhibit lesion development even a couple of days after fungal inoculation. nih.gov

Evolution of Next-Generation Pyridine-Based Agrochemicals

The success of pyridine-based agrochemicals has spurred the development of new and improved derivatives. The continuous need for more selective, effective, and environmentally benign agrochemicals drives this evolution. researchgate.net Pyridine and its derivatives are considered a "chip" in the pesticide industry, forming the basis for numerous products. agropages.com

Research into novel pyridine-based compounds is ongoing, with a focus on integrating different bioactive groups to enhance fungicidal activity. For example, recent studies have explored pyridine-based compounds that incorporate amide and hydrazide groups, showing broad-spectrum inhibitory activity against various fungal pathogens. acs.org The development of trifluoromethylpyridines as a key structural motif is another area of advancement, leading to herbicides like pyroxsulam. nih.gov

The fourth generation of pesticides is largely characterized by pyridine-containing compounds, which are known for their high efficacy and low toxicity. agropages.com The introduction of fluorine atoms into the pyridine ring can significantly enhance the biological activity of these compounds. agropages.com This ongoing research and development ensure a pipeline of next-generation agrochemicals to address the challenges of modern agriculture. researchgate.net

Environmental Behavior and Ecotoxicity Assessment

Predicted Environmental Distribution Parameters (e.g., Biodegradation, Bioaccumulation)

Pyriofenone is not expected to persist in the environment in a way that causes significant concern. It has a slight potential for mobility in some soils and limited potential to move into groundwater. publications.gc.ca In aquatic systems, it tends to move from the water column to the sediment, where it can be broken down by microorganisms, particularly in low-oxygen conditions. publications.gc.ca

The bioaccumulation potential of pyriofenone is considered low. publications.gc.ca Studies on similar compounds like pyraoxystrobin, another strobilurin fungicide, indicate a moderate enrichment in aquatic organisms, suggesting that while bioaccumulation occurs, it may not lead to high concentrations in the food chain. nih.gov The log Kow of pyriofenone is 4.3, which suggests a moderate potential for bioaccumulation. However, it is not expected to accumulate in the tissues of animals to a significant degree. publications.gc.ca

Aquatic Toxicity Profiles

The toxicity of pyriofenone to aquatic organisms has been evaluated. It is classified as very toxic to aquatic life with long-lasting effects. nih.gov The acute and chronic toxicity to various aquatic organisms is a key consideration in its risk assessment.

Aquatic Toxicity of Pyriofenone
OrganismToxicity LevelReference
Fish (acute)Moderate herts.ac.uk
Fish (chronic)Moderate herts.ac.uk
Daphnia (acute)Moderate herts.ac.uk
Daphnia (chronic)Moderate herts.ac.uk

Despite the inherent toxicity, when used according to label directions, the risk to aquatic organisms is expected to be negligible. publications.gc.ca This is based on a comprehensive risk assessment that considers the environmental fate and exposure levels. publications.gc.ca

Emerging Research Directions and Future Prospects for 5 Chloro 2 Methoxy 4 Methylpyridine

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives is a mature field, yet the quest for more efficient, sustainable, and environmentally benign methods continues. For pyridine compounds in general, researchers are actively exploring novel catalytic systems and green chemistry principles to improve yields and reduce waste.

Recent developments in the synthesis of functionalized pyridines include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry, often leading to shorter reaction times and improved yields for pyridine derivatives. nih.gov

Nanocatalysts: The use of magnetic nanoparticles as catalysts in multicomponent reactions for pyridine synthesis offers advantages such as high surface area, simple preparation, and easy separation from the reaction mixture. nih.gov

Metal-Free Cascade Reactions: New processes for creating highly functionalized pyridines without the use of metal catalysts are being developed, which is a significant step towards more sustainable chemical manufacturing.

A patent for the synthesis of the related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, highlights a method using a phosphotungstic acid solution as a catalyst for an oxidation reaction with hydrogen peroxide. This approach is described as having mild reaction conditions, high yield, and being environmentally friendly due to the absence of waste acid discharge. patsnap.com Such methodologies could potentially be adapted for the synthesis of 5-Chloro-2-methoxy-4-methylpyridine, aligning with the principles of green chemistry.

Design and Synthesis of Advanced Functional Materials Incorporating Pyridine Scaffolds

The pyridine ring is a versatile building block for advanced functional materials due to its electronic properties and ability to coordinate with metals. While specific research on incorporating this compound into materials is limited, the broader field of pyridine-based materials provides a roadmap for future exploration.

Pyridine derivatives are being investigated for their use in:

Covalent Organic Frameworks (COFs): Pyridine-modified COFs have shown enhanced stability. rsc.org These porous crystalline polymers have potential applications in gas storage, separation, and catalysis.

Birefringent Crystals: Novel metal-free crystals incorporating pyridine derivatives have demonstrated exceptional birefringence, making them promising for applications in UV optics. rsc.org

Anode Materials for Batteries: Pyridine-based COFs have been successfully synthesized and investigated as anode materials for lithium-ion batteries, showing high specific capacity.

The specific substituents on this compound—a chloro group, a methoxy (B1213986) group, and a methyl group—could influence the electronic and steric properties of any resulting materials, potentially leading to unique functionalities.

Integration with Nanotechnology and Targeted Delivery Systems

The convergence of nanotechnology and chemistry is opening new avenues for the application of compounds like this compound. The functionalization of nanoparticles with pyridine derivatives is a growing area of research, particularly for targeted delivery systems in medicine and agriculture.

Key areas of development include:

Drug Delivery: Pyridine-functionalized nanomicelles are being explored as carriers for delivering hydrophobic drugs. nih.gov These systems can be designed to be pH-sensitive, allowing for controlled release of the payload in specific environments, such as tumors.

Targeted Therapy: Nanoparticles can be functionalized with ligands that target specific cells or tissues, enhancing the efficacy of the delivered compound while minimizing off-target effects.

Agrochemical Delivery: The principles of targeted delivery can also be applied to agrochemicals, potentially leading to more efficient and environmentally friendly pesticides and fungicides.

While direct research on the integration of this compound with nanotechnology is yet to be widely published, its known fungicidal properties make it a candidate for incorporation into targeted delivery systems for crop protection.

Advanced Biological Screening and Molecular Target Identification

The initial identification of this compound as a fungicide likely resulted from broad biological screening. However, modern high-throughput screening methods and advances in molecular biology allow for a more detailed and nuanced understanding of a compound's biological activity.

Future research in this area could involve:

Expanded Screening: Testing the compound against a wider range of fungal and bacterial pathogens, as well as other biological targets such as enzymes and receptors implicated in various diseases.

Molecular Docking Studies: Computational methods can be used to predict the binding of this compound to the active sites of various proteins, helping to identify potential molecular targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of related compounds can help to identify the key structural features responsible for its biological activity. A study on the related 5-Fluoro-2-methoxy-4-methylpyridine suggests that the fluorine atom enhances the compound's ability to form strong hydrogen bonds with its molecular targets.

A study on novel pyridine carboxamides as potential succinate (B1194679) dehydrogenase inhibitors demonstrated that some of these compounds exhibited good antifungal activity against Botrytis cinerea. chemsrc.com This suggests that succinate dehydrogenase could be a potential molecular target for this compound, warranting further investigation.

Deepening Mechanistic Understanding at the Sub-cellular and Molecular Levels

While the general mechanism of action for this compound is believed to be the inhibition of sterol biosynthesis in fungi, a deeper understanding at the sub-cellular and molecular level is crucial for its optimization and the development of new applications. cymitquimica.com

Future research could focus on:

Identifying the specific enzyme in the sterol biosynthesis pathway that is inhibited by the compound.

Investigating the precise molecular interactions between the compound and its target enzyme using techniques like X-ray crystallography.

Studying the downstream effects of target inhibition on fungal cell biology, such as effects on cell membrane integrity, signaling pathways, and morphogenesis.

Elucidating the basis for its selective toxicity against certain fungi and bacteria.

By gaining a more detailed mechanistic understanding, researchers can potentially design more potent and selective derivatives of this compound.

Synergistic Computational-Experimental Strategies in Chemical Biology and Agrochemical Innovation

The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery and development of new chemical compounds. For this compound, such a synergistic approach could unlock its full potential.

This integrated strategy could involve:

Computational Screening: Using computer models to screen large virtual libraries of compounds based on this compound to identify candidates with improved properties.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized.

Mechanistic Simulations: Employing molecular dynamics simulations to study the binding of the compound to its target and to understand the dynamics of the interaction.

Experimental Validation: Synthesizing and testing the most promising candidates identified through computational methods to validate the predictions and refine the models.

Recent studies have demonstrated the successful application of such integrated experimental and computational approaches for the study of imidazopyridine derivatives and for optimizing anticoagulant pyridine derivatives. nih.govresearchgate.net Applying these strategies to this compound could lead to the development of new and improved fungicides and potentially other valuable chemical products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-4-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of 2-methoxy-4-methylpyridine using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C). Alkylation or methoxylation steps may precede chlorination to introduce the methoxy group. Solvent choice (e.g., dichloromethane vs. toluene) and reaction time (4–12 hours) significantly impact yield. For example, POCl₃ in toluene at 70°C for 8 hours achieves ~75% yield, while prolonged heating (>12 hours) may lead to byproducts like over-chlorinated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended.

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H NMR : The methoxy group appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons resonate as two distinct singlets (C3-H and C6-H) in the δ 6.5–8.0 ppm range due to electron-withdrawing Cl and OMe groups.
  • ¹³C NMR : The Cl-substituted carbon (C5) appears at δ 125–130 ppm, while the methoxy carbon is at δ 55–60 ppm.
  • MS : The molecular ion [M+H]⁺ is observed at m/z 172 (C₇H₈ClNO⁺). Fragmentation patterns include loss of Cl (Δ m/z 35) and methoxy groups (Δ m/z 31) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors (e.g., PI3K) and CYP450 modulators. Its methoxy and chloro groups enhance binding to hydrophobic enzyme pockets. For example, derivatives with C4-methyl substitution show improved metabolic stability in preclinical models .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : The C5-Cl group facilitates oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄), while the C2-OMe group directs coupling to C4 via electronic effects. However, steric hindrance from the C4-methyl group reduces reactivity at C4. Optimized conditions use Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours, achieving >80% yield for C6-arylated products. DFT studies suggest the C4-methyl group increases activation energy by ~5 kcal/mol compared to non-methylated analogs .

Q. How can structural ambiguities in this compound derivatives be resolved using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction confirms regiochemistry and substituent orientation. For example, a derivative with a C4-methyl group showed a dihedral angle of 12° between the pyridine ring and the methyl group, indicating minimal steric distortion. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 provides <i>R</i>₁ < 0.05. Challenges include crystal growth in non-polar solvents (e.g., hexane/CH₂Cl₂) due to the compound’s low polarity .

Q. What strategies mitigate conflicting reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Discrepancies in SNAr reactivity (e.g., unexpected C3 substitution) arise from solvent polarity and leaving-group effects. In DMF, the C5-Cl undergoes substitution with amines (e.g., piperidine) at 120°C, while in DMSO, C3 attack dominates due to solvent-assisted deprotonation. Kinetic studies (UV-Vis monitoring at 300 nm) show a 3:1 preference for C5 substitution in aprotic solvents. Computational modeling (Gaussian 16, B3LYP/6-31G*) corroborates lower activation energy (~8 kcal/mol) for C5 reactions .

Q. How does this compound interact with CYP1B1, and what structural modifications enhance inhibitory potency?

  • Methodological Answer : Docking studies (AutoDock Vina) reveal the chloro group forms a halogen bond with CYP1B1’s heme iron (binding affinity ΔG = −9.2 kcal/mol). Adding a C4-methyl group improves hydrophobic interactions with Val395 and Leu492, increasing IC₅₀ from 0.11 µM to 0.03 µM. In vitro assays (EROD activity in MCF-7 cells) confirm time-dependent inhibition (Ki = 0.015 µM) .

Q. What methodologies assess the metabolic stability of this compound derivatives in vivo?

  • Methodological Answer : Administer the compound (10 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. LC-MS/MS analysis (Agilent 6495 QQQ) quantifies parent compound and metabolites (e.g., O-demethylated or hydroxylated products). Calculate half-life (t½) using non-compartmental analysis (WinNonlin 8.1). The C4-methyl group increases t½ from 2.1 to 4.8 hours by reducing CYP3A4-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.